
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide, also known as A-401, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. The compound belongs to the class of isoquinolines and has a molecular weight of 383.45 g/mol.
科学的研究の応用
Synthetic Methodologies and Applications
1. Synthesis of Tetrahydroisoquinolines : A study detailed a high-yielding synthesis approach for (±)-crispine A, starting from readily available acetamide derivatives through acyliminium ion cyclization, demonstrating a pathway for generating complex tetrahydroisoquinoline structures (King, 2007).
2. Structural Aspects of Isoquinoline Derivatives : Research on isoquinoline derivatives highlighted their ability to form inclusion compounds and gels, showcasing the structural flexibility and potential application in creating new materials with unique properties (Karmakar, Sarma, & Baruah, 2007).
3. Rotamer Studies in Tetrahydroisoquinolines : Investigation into the amide rotamers of certain tetrahydroisoquinolines provided insights into their structural dynamics, which is crucial for understanding their interactions with biological targets (Koning, Otterlo, & Michael, 2003).
4. Novel PET Ligands : The synthesis of carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives for potential use as positron emission tomography (PET) ligands in brain disease imaging represents a significant application in the diagnostic field (Gao, Kong, Clearfield, & Zheng, 2006).
5. Antiviral and Neuroprotective Applications : A novel anilidoquinoline derivative demonstrated significant antiviral and neuroprotective effects against Japanese encephalitis, showcasing the therapeutic potential of isoquinoline derivatives in infectious diseases (Ghosh et al., 2008).
6. Anticancer and Antioxidant Properties : Studies on tetrahydroisoquinolines bearing nitrophenyl groups explored their anticancer activity and antioxidant properties, contributing to the development of new chemotherapeutic agents (Sayed et al., 2022).
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14(24)23-9-8-16-5-6-18(12-17(16)13-23)22-21(25)11-15-4-7-19(26-2)20(10-15)27-3/h4-7,10,12H,8-9,11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKKHWCCILQECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

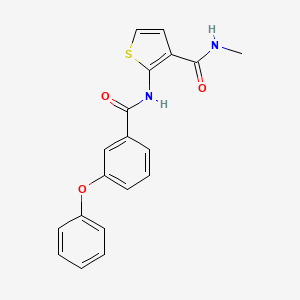
![4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2996017.png)
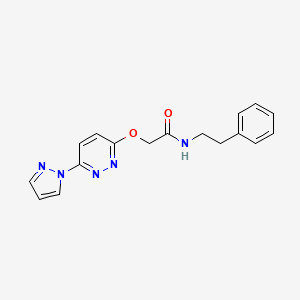


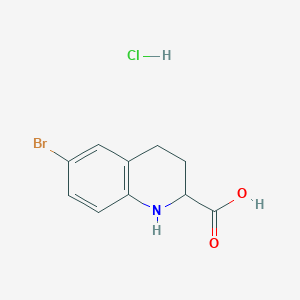
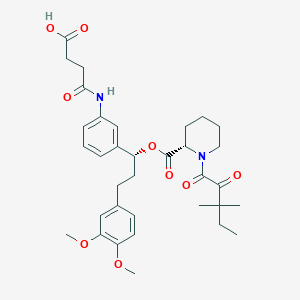

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)
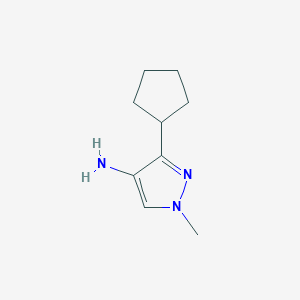
![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)

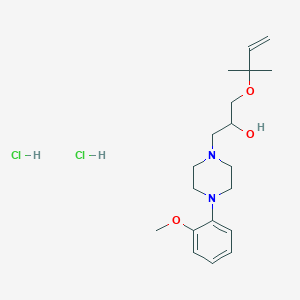
![Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2996039.png)